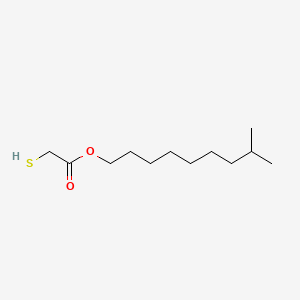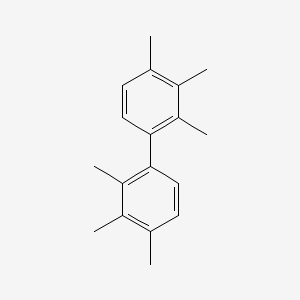![molecular formula C62H117O7- B13760873 2-[4-Hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-yl]nonadecanoate](/img/structure/B13760873.png)
2-[4-Hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-yl]nonadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-Hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-yl]nonadecanoate is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including hydroxyl, ester, and oxolan rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-yl]nonadecanoate involves multiple steps. One common method is the esterification of nonadecanoic acid with 4-hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-ol. This reaction typically requires the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques, such as column chromatography, is essential to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-Hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-yl]nonadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester groups may produce primary alcohols .
Aplicaciones Científicas De Investigación
2-[4-Hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-yl]nonadecanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions of lipids with proteins and other biomolecules.
Mecanismo De Acción
The mechanism of action of 2-[4-Hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-yl]nonadecanoate involves its interaction with specific molecular targets. For example, in biological systems, it may interact with lipid-binding proteins, influencing lipid metabolism and signaling pathways. The ester and hydroxyl groups play a crucial role in these interactions, facilitating binding to target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-Hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-yl]octadecanoate
- 2-[4-Hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-yl]hexadecanoate
Uniqueness
2-[4-Hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-yl]nonadecanoate is unique due to its specific chain length and the presence of multiple functional groups. This combination of features gives it distinct physical and chemical properties, making it suitable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C62H117O7- |
|---|---|
Peso molecular |
974.6 g/mol |
Nombre IUPAC |
2-[4-hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-yl]nonadecanoate |
InChI |
InChI=1S/C62H118O7/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(63)52-55(53-68-59(65)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)61-60(58(64)54-69-61)57(62(66)67)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h55,57-58,60-61,64H,4-54H2,1-3H3,(H,66,67)/p-1 |
Clave InChI |
IHQABSRJMXAKBL-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(C1C(COC1C(CC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC)O)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, N-[2-[(2-cyano-4,6-dinitrophenyl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13760803.png)
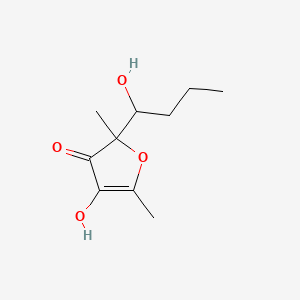

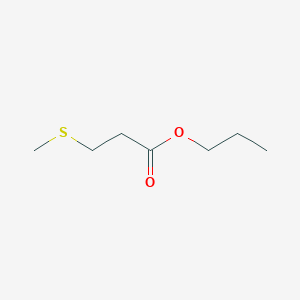
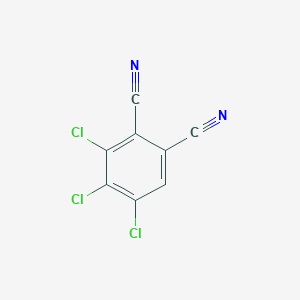
![2,5,20,23-Tetraoxa-11,14,29,32-tetrazapentacyclo[31.3.1.16,10.115,19.124,28]tetraconta-1(36),6,8,10(40),15(39),16,18,24,26,28(38),33(37),34-dodecaene](/img/structure/B13760836.png)
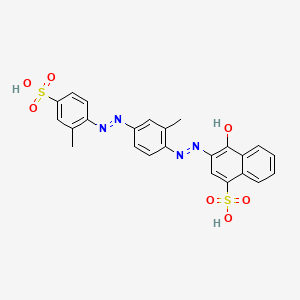
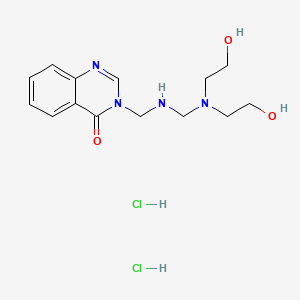
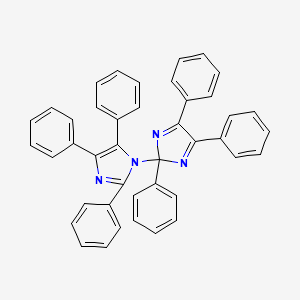
![Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B13760861.png)

